Cas no 56652-27-8 ((r)-[(2s,4s,5r)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2s)-5-oxopyrrolidine-2-carboxylic Acid)

(r)-[(2s,4s,5r)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2s)-5-oxopyrrolidine-2-carboxylic Acid structure
56652-27-8 structure
Product Name:(r)-[(2s,4s,5r)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2s)-5-oxopyrrolidine-2-carboxylic Acid
Numero CAS:56652-27-8
MF:C24H29N3O4
MW:423.504766225815
CID:1602707
Update Time:2022-07-26

(r)-[(2s,4s,5r)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2s)-5-oxopyrrolidine-2-carboxylic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Oxo-L-proline, compound with (8alpha,9R)-cinchonan-9-ol (1:1)
    • 5-oxo-L-proline - cinchonan-9-ol (1:1)
    • (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,(2S)-5-oxopyrrolidine-2-carboxylic acid
    • (2S)-5-oxopyrrolidine-2-carboxylic acid
    • (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
    • (r)-[(2s,4s,5r)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2s)-5-oxopyrrolidine-2-carboxylic Acid
    • Inchi: 1S/C19H22N2O.C5H7NO3/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;7-4-2-1-3(6-4)5(8)9/h2-7,9,13-14,18-19,22H,1,8,10-12H2;3H,1-2H2,(H,6,7)(H,8,9)/t13-,14-,18-,19+;3-/m00/s1
    • Chiave InChI: IOFJVJGKFAPBNG-IQFOGYGGSA-N
    • Sorrisi: O([H])[C@]([H])(C1=C([H])C([H])=NC2=C([H])C([H])=C([H])C([H])=C12)[C@]1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])N1C([H])([H])[C@]2([H])C([H])=C([H])[H].O=C1C([H])([H])C([H])([H])[C@@]([H])(C(=O)O[H])N1[H]

Proprietà calcolate

  • Massa esatta: 423.215806
  • Massa monoisotopica: 423.215806
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 4
  • Complessità: 567
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 103

Proprietà sperimentali

  • Punto di ebollizione: 464.5°C at 760 mmHg
  • Punto di infiammabilità: 234.7°C
  • PSA: 106.25000
  • LogP: 2.72800
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti